molecular formula C21H24N4O3 B280392 N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

Cat. No. B280392
M. Wt: 380.4 g/mol
InChI Key: AXMBKMAQAXZRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide, also known as BTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. BTAA is a small molecule that has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for studying the mechanisms of action of different biological systems.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide is not fully understood, but it is believed to involve the modulation of different signaling pathways in cells. N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on different biological systems. It has been shown to modulate the activity of different enzymes, receptors, and signaling pathways, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide in lab experiments is its ability to selectively target specific biological processes. This makes it a valuable tool for studying the mechanisms of action of different biological systems. However, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide on different biological systems may be complex and difficult to interpret, making the interpretation of results challenging.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide. One area of interest is in the development of new cancer therapies based on N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide. Another area of interest is in the study of the mechanisms of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide on different biological systems. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide involves a multistep process that includes the reaction of 1,3-benzodioxole with 1,2,4-triazole to form the key intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid to produce the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide has been used in various scientific research applications due to its ability to modulate different biological processes. One of the most promising applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide is in the field of cancer research. N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for developing new cancer therapies.

properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24N4O3/c26-19(23-9-14-1-2-17-18(4-14)28-13-27-17)20-5-15-3-16(6-20)8-21(7-15,10-20)25-12-22-11-24-25/h1-2,4,11-12,15-16H,3,5-10,13H2,(H,23,26)

InChI Key

AXMBKMAQAXZRRI-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCC5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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